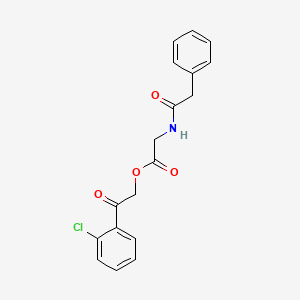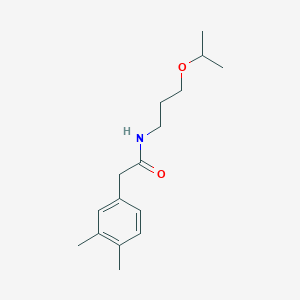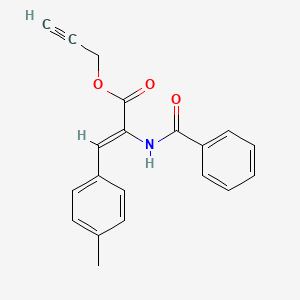![molecular formula C21H21N7O3S2 B4569818 4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B4569818.png)
4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate
Descripción general
Descripción
4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is a complex organic compound with the molecular formula C21H21N7O3S2 and a molecular weight of 483.6 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine and 3-nitrophenylamine with 1,3,5-triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate has several scientific research applications:
Antimicrobial Activities: Compounds related to its structure have shown potential as antimicrobial agents.
Medicinal Chemistry: It has been studied for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Chemical Modifications: The compound can be chemically modified for targeted applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methoxyphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2,2,4-Substituted morpholines: These compounds have similar morpholine structures and exhibit a range of biological activities.
Uniqueness
4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research.
Propiedades
IUPAC Name |
[4-(4-methylanilino)-6-(3-nitroanilino)-1,3,5-triazin-2-yl] morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3S2/c1-14-5-7-15(8-6-14)22-18-24-19(23-16-3-2-4-17(13-16)28(29)30)26-20(25-18)33-21(32)27-9-11-31-12-10-27/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVATGTVEHNKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC(=S)N3CCOCC3)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4569741.png)
![methyl 2-[(5E)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4569746.png)

![2-(4-methoxyphenyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4569775.png)
![N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4569785.png)
![1-[(4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4569791.png)
![4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4569799.png)

![{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4569811.png)
![1-[(5-methyl-2-furyl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4569812.png)
![ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE](/img/structure/B4569817.png)
![2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4569822.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4569831.png)
